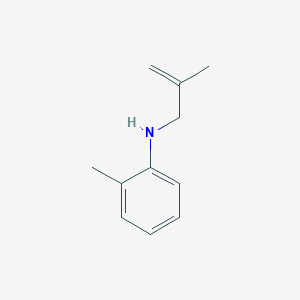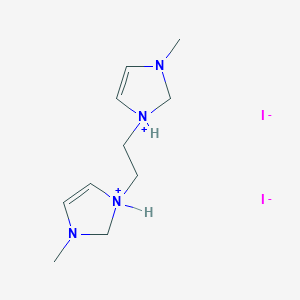
1,1'-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) diiodide is a compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of two imidazolium rings connected by an ethane-1,2-diyl bridge, with each imidazolium ring bearing a methyl group at the 3-position. The compound is typically found in the form of a diiodide salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) diiodide can be achieved through a multi-step process. One common method involves the reaction of 1-methylimidazole with 1,2-dibromoethane. The reaction proceeds as follows:
Step 1: 1-Methylimidazole is dissolved in a suitable solvent, such as acetonitrile or dimethylformamide.
Step 2: 1,2-Dibromoethane is added to the solution, and the mixture is heated to reflux for several hours.
Step 3: The reaction mixture is cooled, and the resulting solid is filtered and washed with a solvent like diethyl ether to obtain the intermediate product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) diiodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ions can be replaced by other anions through ion-exchange reactions.
Oxidation and Reduction Reactions: The imidazolium rings can participate in redox reactions, leading to the formation of different oxidation states.
Complexation Reactions: The compound can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Substitution Reactions: Potassium hexafluorophosphate or sodium tetrafluoroborate can be used to replace iodide ions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Compounds with different anions, such as hexafluorophosphate or tetrafluoroborate.
Oxidation Products: Oxidized forms of the imidazolium rings.
Reduction Products: Reduced forms of the imidazolium rings.
Applications De Recherche Scientifique
1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) diiodide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of ionic liquids and other imidazolium-based compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) diiodide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(Methane-1,1-diyl)bis(3-methyl-1H-imidazol-3-ium) diiodide
- 1,1’-(Butane-1,4-diyl)bis(3-methyl-1H-imidazol-3-ium) diiodide
- 1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium) diiodide
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) diiodide is unique due to its specific structure, which provides distinct properties such as higher stability and reactivity compared to other similar compounds. Its ability to form stable complexes with metal ions makes it particularly valuable in catalysis and industrial applications .
Propriétés
Numéro CAS |
163523-43-1 |
|---|---|
Formule moléculaire |
C10H20I2N4 |
Poids moléculaire |
450.10 g/mol |
Nom IUPAC |
3-methyl-1-[2-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)ethyl]-1,2-dihydroimidazol-1-ium;diiodide |
InChI |
InChI=1S/C10H18N4.2HI/c1-11-3-5-13(9-11)7-8-14-6-4-12(2)10-14;;/h3-6H,7-10H2,1-2H3;2*1H |
Clé InChI |
FWUBESWPIRZSSY-UHFFFAOYSA-N |
SMILES canonique |
CN1C[NH+](C=C1)CC[NH+]2CN(C=C2)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14271273.png)
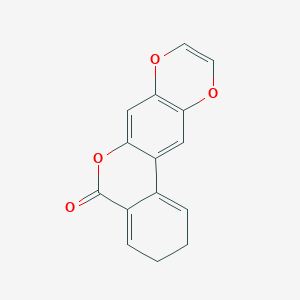
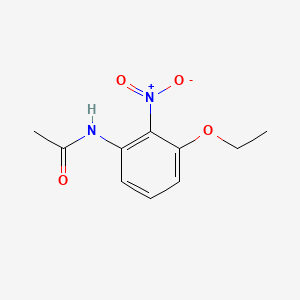


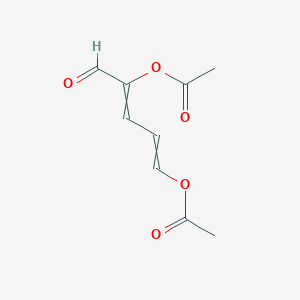
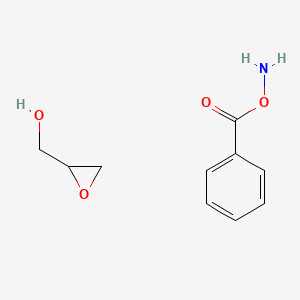
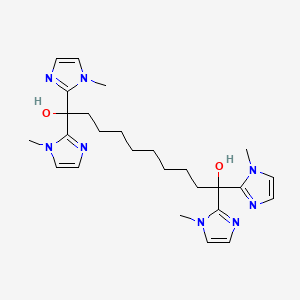
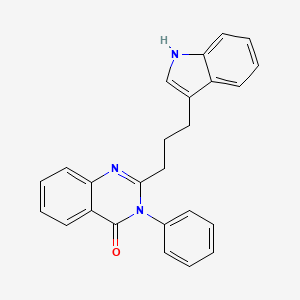
![Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14271337.png)
![2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B14271343.png)
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
![2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B14271363.png)
